![molecular formula C17H19Cl2N3O2 B2911622 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097897-29-3](/img/structure/B2911622.png)
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a selective antagonist of the CB1 receptor, which is a component of the endocannabinoid system. The endocannabinoid system is known to play a critical role in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. As such, DPA has been investigated for its potential therapeutic applications in a range of conditions, including obesity, addiction, and chronic pain.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with N-(4-(1H-pyrazol-1-yl)cyclohexyl)amine to form the target compound.
Starting Materials
2,4-dichlorophenol, chloroacetyl chloride, N-(4-(1H-pyrazol-1-yl)cyclohexyl)amine
Reaction
Step 1: 2,4-dichlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2,4-dichlorophenoxyacetyl chloride., Step 2: N-(4-(1H-pyrazol-1-yl)cyclohexyl)amine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours., Step 3: The reaction mixture is then quenched with water and the product is extracted with an organic solvent such as ethyl acetate., Step 4: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the target compound, 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide exerts its effects through selective antagonism of the CB1 receptor. The CB1 receptor is a component of the endocannabinoid system and is involved in a range of physiological processes, including pain sensation, mood regulation, and appetite control. By blocking the CB1 receptor, 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can modulate these processes and potentially provide therapeutic benefits.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can modulate a range of physiological processes, including food intake, body weight, and pain sensation. 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is that it is a selective antagonist of the CB1 receptor, meaning that it can specifically target this receptor without affecting other components of the endocannabinoid system. However, one limitation of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is that it has relatively low potency compared to other CB1 antagonists, meaning that higher doses may be required to achieve therapeutic effects.
Orientations Futures
There are several potential avenues for future research on 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide. One area of interest is its potential as a treatment for obesity and addiction, which could have significant clinical implications. Additionally, further studies are needed to better understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide and its effects on the endocannabinoid system. Finally, the development of more potent and selective CB1 antagonists could help to improve the efficacy and safety of 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide and other compounds targeting the endocannabinoid system.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest has been its potential as a therapeutic agent for obesity. Studies have shown that 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can reduce food intake and body weight in animal models, suggesting that it may be an effective treatment for obesity. 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has also been investigated for its potential as a treatment for addiction, with promising results in animal models of drug addiction.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-pyrazol-1-ylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c18-12-2-7-16(15(19)10-12)24-11-17(23)21-13-3-5-14(6-4-13)22-9-1-8-20-22/h1-2,7-10,13-14H,3-6,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBDELBULATIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)
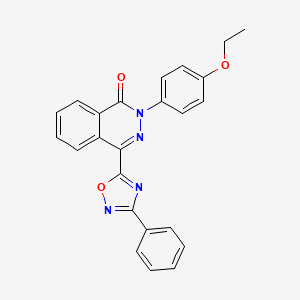
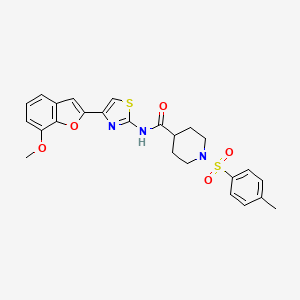
![2-Propan-2-yl-1-[1-(thian-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2911548.png)
![2-(2-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2911550.png)
![2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole](/img/structure/B2911552.png)
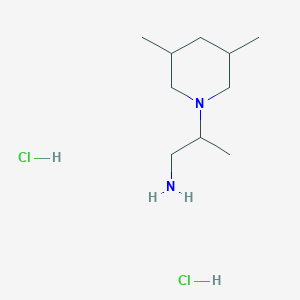
![Methyl 1-[(thiomorpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2911554.png)
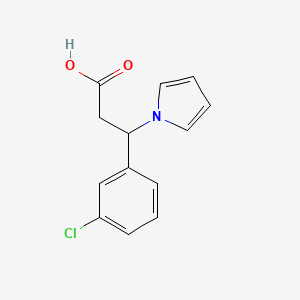
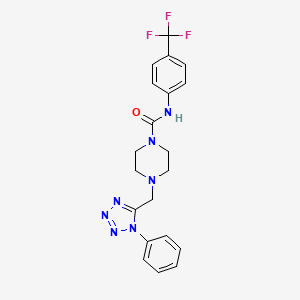
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2911559.png)
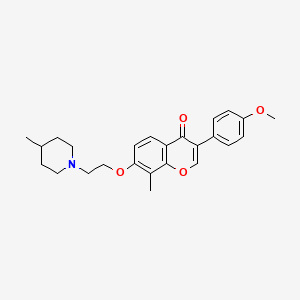
![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2911561.png)